3-Amino-3-(pyrimidin-4-yl)butanoic acid

Description

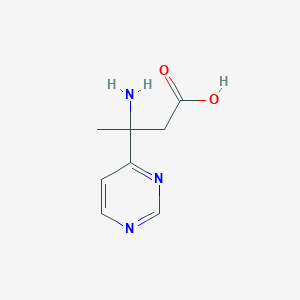

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-amino-3-pyrimidin-4-ylbutanoic acid |

InChI |

InChI=1S/C8H11N3O2/c1-8(9,4-7(12)13)6-2-3-10-5-11-6/h2-3,5H,4,9H2,1H3,(H,12,13) |

InChI Key |

XGJFSOPJRRKIQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)(C1=NC=NC=C1)N |

Origin of Product |

United States |

Contextualization Within Non Proteinogenic β Amino Acid Chemistry

3-Amino-3-(pyrimidin-4-yl)butanoic acid is classified as a non-proteinogenic β-amino acid. Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis in the genome. wikipedia.org These compounds are of immense value as they serve as crucial building blocks for the development of advanced pharmaceuticals and agrochemicals. frontiersin.orgnih.gov Their incorporation into bioactive molecules can enhance efficacy, improve metabolic stability, and introduce novel functions. frontiersin.orgnih.gov

The "β" designation indicates that the amino group is attached to the third carbon atom (the β-carbon) relative to the carboxyl group. This structural feature is particularly significant. β-amino acids are key components in the synthesis of β-peptides, which can fold into stable secondary structures like helices and sheets, similar to their α-peptide counterparts but often with enhanced resistance to enzymatic degradation. mdpi.com This stability makes them attractive for designing new drugs and biomaterials. mdpi.com The presence of a β-amino acid moiety is a feature in a variety of biologically active compounds, including some with antiviral properties. mdpi.com Therefore, the β-amino acid framework of this compound provides a robust and synthetically versatile scaffold for further chemical exploration.

Significance of Pyrimidine Containing Structures in Organic Synthesis

The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is one of the most ubiquitous and important scaffolds in chemistry and biology. pharmatutor.org It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. jacsdirectory.com This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a wide range of approved drugs and biologically active compounds. nih.gov

The synthetic versatility of the pyrimidine ring allows for the creation of a vast library of derivatives with diverse pharmacological profiles. researchtrend.netmdpi.com These derivatives have been shown to exhibit a remarkable spectrum of biological activities. orientjchem.orgwisdomlib.orgresearchgate.net The incorporation of a pyrimidine moiety into a molecule is a well-established strategy in drug discovery aimed at interacting with various biological targets. jacsdirectory.comnih.gov The presence of the pyrimidin-4-yl group in the target molecule suggests a high potential for biological activity, positioning it as an attractive candidate for screening in drug development programs.

Table 2: Diverse Biological Activities of the Pyrimidine Scaffold

| Biological Activity | Description and Examples |

| Anticancer | Pyrimidine analogs like 5-fluorouracil (B62378) are cornerstone chemotherapeutic agents. jacsdirectory.com Newer derivatives are investigated as inhibitors of various kinases (e.g., EGFR, CDKs) involved in cancer progression. nih.govnih.gov |

| Antimicrobial | The pyrimidine core is found in antibacterial drugs (e.g., trimethoprim, sulfadiazine) and antifungal agents (e.g., flucytosine). jacsdirectory.comorientjchem.orgwisdomlib.org |

| Antiviral | Many antiviral drugs, particularly those for HIV (e.g., zidovudine) and other viruses (e.g., idoxuridine), are based on modified pyrimidine nucleosides. jacsdirectory.comnih.gov |

| Anti-inflammatory | Certain pyrimidine derivatives exhibit potent anti-inflammatory effects, sometimes superior to conventional drugs, and are explored for treating conditions like rheumatoid arthritis. wisdomlib.orgnih.gov |

| Cardiovascular | The scaffold is present in antihypertensive medications such as minoxidil (B1677147) and prazosin. jacsdirectory.com |

| CNS Agents | Barbiturates, a class of drugs derived from pyrimidine, act as sedatives, hypnotics, and anticonvulsants. pharmatutor.orgjacsdirectory.com |

Theoretical and Computational Investigations on 3 Amino 3 Pyrimidin 4 Yl Butanoic Acid

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is widely utilized to determine the geometrical and electronic properties of molecules. biointerfaceresearch.com For 3-Amino-3-(pyrimidin-4-yl)butanoic acid, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-31+G(d) or higher, would be the standard approach to predict its structural and electronic characteristics. biointerfaceresearch.comnih.gov

Optimized Geometric Parameters

The initial step in a DFT study involves geometry optimization, a process where the molecule's structure is computationally adjusted to find its most stable arrangement, corresponding to a minimum on the potential energy surface. researchgate.net This process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles.

For this compound, this analysis would provide precise values for the C-C, C-N, C-O, and C-H bonds within the butanoic acid chain and the pyrimidine (B1678525) ring. The angles between these bonds and the torsional angles describing the 3D orientation of the pyrimidine ring relative to the chiral center and the carboxylic acid group would also be determined. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. nih.govnih.gov

Table 1: Representative Optimized Geometric Parameters for a Butanoic Acid Derivative (Illustrative) This table is illustrative of the type of data that would be generated from a DFT optimization. Specific values for this compound are not available in the provided search results.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G**) |

|---|---|---|

| Bond Length | Cα-Cβ | ~1.53 Å |

| Bond Length | C-N (amino) | ~1.46 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Angle | N-Cα-Cβ | ~110° |

Conformational Analysis and Stability

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis involves systematically rotating key bonds—such as the bond connecting the pyrimidine ring to the butanoic acid backbone and the C-C bonds within the chain—to identify the different stable conformers and the transition states that separate them. The relative energies of these conformers are calculated to determine the most stable, lowest-energy structure. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions.

Electronic Property Analysis

Following geometry optimization, various analyses can be performed on the stable conformer to understand its electronic behavior, reactivity, and intermolecular interaction potential.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, DFT calculations would determine the energies of these orbitals (E_HOMO and E_LUMO). The visualization of these orbitals would show their spatial distribution; for instance, the HOMO is often located on electron-rich parts of the molecule, like the nitrogen atoms in the pyrimidine ring or the amino group, while the LUMO might be distributed over the electron-deficient regions. researchgate.netwuxibiology.com

Table 2: Illustrative Frontier Orbital Data This table illustrates the kind of data derived from a HOMO-LUMO analysis. Specific values for this compound are not available in the provided search results.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. biointerfaceresearch.com This analysis is particularly useful for understanding charge distribution and donor-acceptor (hyperconjugative) interactions within a molecule.

For this compound, NBO analysis would quantify the electron density on each atom, providing insight into charge localization. It would also identify key intramolecular interactions, such as the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial for understanding the molecule's stability and conformational preferences.

Electrostatic Potential (ESP) Surface Mapping

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. chemrxiv.org The ESP is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential (colored red or orange) are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxyl group, indicating sites for hydrogen bond acceptance. Positive potential would be expected around the amino group and the carboxylic acid proton, highlighting sites for hydrogen bond donation. proteopedia.org This information is critical for predicting how the molecule will interact with biological targets like proteins or enzymes.

Molecular Charge Distribution and Reactivity Indices

No published data were found regarding the molecular charge distribution or reactivity indices for this compound. Such studies, typically employing methods like Density Functional Theory (DFT), would provide insights into the electron density distribution across the molecule, identifying electrophilic and nucleophilic sites. This information is crucial for predicting the molecule's reactivity and potential interaction with other chemical species.

Quantum Chemical Prediction of Spectroscopic Properties (e.g., theoretical NMR and IR spectra)

There are no available theoretical predictions for the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound in the reviewed literature. Quantum chemical calculations are frequently used to simulate these spectra, aiding in the structural elucidation and identification of compounds. The absence of such data means that experimental spectra cannot be compared against theoretical models for this specific molecule.

Computational Prediction of Reactivity and Stability Parameters

Specific computational predictions regarding the reactivity and stability parameters of this compound are not present in the current scientific literature. These parameters, often derived from quantum chemical calculations, would offer valuable information on the molecule's kinetic and thermodynamic stability, as well as its propensity to undergo various chemical reactions.

Reactivity and Reaction Mechanisms of 3 Amino 3 Pyrimidin 4 Yl Butanoic Acid Derivatives

General Reaction Pathways of Pyrimidine-Substituted Butanoic Acids

The reaction pathways available to pyrimidine-substituted butanoic acids are diverse, encompassing substitutions on the heterocyclic ring and reactions at the side chain's amino and carboxyl groups. The specific pathway is often determined by the reaction conditions and the nature of the reagents involved.

The pyrimidine (B1678525) and amino moieties are primary sites for substitution reactions. The electron-deficient nature of the pyrimidine ring makes it a target for nucleophiles, while the amino group itself is a potent nucleophile.

Pyrimidine Moiety : The pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr), particularly if activated by additional electron-withdrawing groups or if a good leaving group (like a halogen) is present on the ring. researchgate.netchemrxiv.org A proposed mechanism for some pyrimidine derivatives involves a multi-step addition-elimination (SNAE) pathway, where a nucleophile first adds to the ring before the leaving group is eliminated. acs.orgqueensu.ca This type of reaction is useful for introducing various functional groups onto the pyrimidine core.

Amino and Carboxylic Acid Moieties : The primary amino group is nucleophilic and readily reacts with electrophiles. nih.gov Standard reactions include acylation to form amides or alkylation via SN2 mechanisms. nih.gov The carboxylic acid functional group undergoes nucleophilic acyl substitution, allowing for the synthesis of derivatives such as esters and amides. sketchy.comsydney.edu.au The relative reactivity for these transformations typically follows the order: acid chlorides > anhydrides > esters > amides. libretexts.org These reactions are fundamental in creating a diverse library of derivatives from the parent butanoic acid structure.

Oxidation of pyrimidine-substituted butanoic acids can occur at several positions, leading to a variety of oxidized derivatives. The primary sites for oxidation are the nitrogen atoms of the pyrimidine ring and the amino group on the butanoic acid side chain.

Amino Group Oxidation : Primary amines can undergo oxidative dehydrogenation to form nitriles. This transformation can be achieved using copper-catalyzed systems with molecular oxygen as a green oxidant. nih.gov The proposed mechanism involves the formation of an aminium radical intermediate following a single-electron oxidation by a dicopper(II) complex. nih.gov

Pyrimidine Ring Oxidation : The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. Furthermore, studies on related aminopyridine compounds show that oxidation can proceed via a nucleophilic attack of the amino nitrogen on an electrophilic oxidant, such as a peroxy acid. researchgate.net The reactivity in such oxidations is often pH-dependent, influenced by the protonation state of the substrate. researchgate.net

Reduction reactions offer a pathway to modify the pyrimidine ring, leading to the synthesis of novel saturated or partially saturated heterocyclic compounds. The carboxylic acid group can also be reduced.

Pyrimidine Ring Reduction : The electron-deficient pyrimidine ring is susceptible to reduction. This can be accomplished through several methods:

Catalytic Hydrogenation : Using heterogeneous catalysts like platinum or palladium, the double bonds in the pyrimidine ring can be hydrogenated to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. umich.edu The reaction mechanism involves the adsorption of the substrate onto the catalyst surface followed by hydride transfer. umich.edu

Chemical Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the pyrimidine ring. researchgate.net The selectivity of the reduction can be influenced by the presence of other substituents on the ring; electron-withdrawing groups typically facilitate reduction by a hydride ion at an electron-deficient position. researchgate.net

Electrochemical Reduction : As discussed in more detail in section 5.2.1, the pyrimidine ring can be effectively reduced electrochemically. acs.orgacs.org

Carboxylic Acid Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

Mechanistic Investigations of Specific Transformations

Understanding the precise mechanisms of these reactions is crucial for controlling reaction outcomes and designing rational synthetic routes to new derivatives. Electrochemical and catalytic methods are powerful tools for such mechanistic elucidations.

Electrochemical techniques, particularly cyclic voltammetry, provide significant insight into the reduction and oxidation pathways of pyrimidine derivatives. psu.edu The electrochemical reduction of pyrimidines in aqueous media is a well-studied process that typically involves multiple electron and proton transfer steps. acs.orgacs.org

The generally accepted mechanism for the electrochemical reduction of a pyrimidine ring proceeds as follows:

Protonation : The reaction is initiated by the protonation of one of the ring nitrogen atoms (N1 or N3). umich.edu This step is highly pH-dependent. psu.edu

Electron Transfer : The protonated pyrimidine species undergoes a two-electron reduction of a C=N bond, forming a carbanion. umich.edu

Protonation and Further Reaction : The carbanion is rapidly protonated to yield a dihydro-derivative. umich.edu This intermediate can then be further reduced in subsequent steps or, depending on the molecular structure and conditions, undergo dimerization or other chemical transformations. umich.edu

The specific reduction potentials and the number of electrons transferred can be determined from voltammetric data, as shown in the representative table below.

| Compound | Technique | pH | Peak Potential (Ep vs. SCE) | Proposed Mechanism Step |

|---|---|---|---|---|

| Pyrimidine | Cyclic Voltammetry (HMDE) | 0 - 4.6 | pH-dependent | Initial 1e- or 2e- reduction of protonated species. psu.edu |

| Cytosine | Cyclic Voltammetry (HMDE) | 3.7 - 7.0 | -1.29 V (at pH 4.6) | 2e- reduction of N3=C4 bond, followed by deamination. psu.eduumich.edu |

| 4-Aminopyrimidine | DC Polarography | 0 - 2.0 | Two waves observed | A 3e- process followed by a 1e- transfer with catalytic hydrogen discharge. umich.edu |

Catalytic hydrogenation is a key method for reducing the pyrimidine ring, while hydrogenolysis involves the cleavage of single bonds. For N-heterocycles, these processes are often facilitated by transition metal catalysts. rsc.orgacs.org

Heterogeneous Catalysis : In heterogeneous systems, the reaction occurs on the surface of a metal catalyst, such as platinum or palladium. umich.edu The mechanism involves the chemisorption of both hydrogen and the pyrimidine substrate onto the catalyst surface. This is followed by a stepwise transfer of hydrogen atoms to the unsaturated bonds of the pyrimidine ring, leading to the corresponding dihydro- or tetrahydropyrimidine product. umich.edu

Cyclization and Annulation Reactions Facilitated by the Pyrimidine-Amine Substructure

The inherent reactivity of the pyrimidine ring and the adjacent amino group in derivatives of 3-amino-3-(pyrimidin-4-yl)butanoic acid provides a versatile platform for the construction of fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of polycyclic structures, such as pyrimido[4,5-d]pyrimidines, which are scaffolds present in numerous biologically active molecules. The pyrimidine-amine substructure can participate in both intramolecular and intermolecular cyclization and annulation reactions, typically by providing nucleophilic centers that can react with suitable electrophiles.

One common strategy for the annulation of a new ring onto a pre-existing pyrimidine core involves the reaction of a 6-aminopyrimidine derivative with reagents that can provide the necessary atoms to complete the new ring. For instance, in reactions analogous to those used for the synthesis of pyrimido[4,5-d]pyrimidines, the amino group of a derivative of this compound could act as a nucleophile. Treatment with a one-carbon synthon, such as formamide (B127407) or a trialkyl orthoformate, could lead to the formation of a second pyrimidine ring fused to the first.

A plausible reaction mechanism for such a cyclization would involve the initial formation of an amidine intermediate by the reaction of the amino group with the one-carbon source. Subsequent intramolecular cyclization, driven by the nucleophilicity of a nitrogen atom within the pyrimidine ring, would lead to the formation of the fused dihydropyrimido[4,5-d]pyrimidine system. Dehydration or oxidation would then yield the aromatic fused product.

Multicomponent reactions also offer a powerful tool for the construction of fused pyrimidine systems. By analogy with established syntheses, a derivative of this compound could potentially be employed in a one-pot reaction with an aldehyde and a suitable active methylene (B1212753) compound to construct a new fused ring. The specific nature of the resulting fused system would be dependent on the reactants chosen.

The following table summarizes representative annulation strategies that could be adapted for derivatives of this compound, based on known syntheses of fused pyrimidines.

| Reaction Type | Reactants | Potential Fused Product | Key Mechanistic Step |

|---|---|---|---|

| Bischler-Napieralski-type Cyclization | Acylated amino-pyrimidine derivative, Dehydrating agent (e.g., POCl₃) | Dihydropyrimido[4,5-d]pyrimidine | Intramolecular electrophilic aromatic substitution |

| Pictet-Spengler-type Reaction | Amino-pyrimidine derivative, Aldehyde or ketone | Tetrahydropyrimido[4,5-d]pyrimidine | Intramolecular Mannich reaction |

| [4+2] Cycloaddition | Amino-pyrimidine as part of a diene system, Dienophile | Fused pyrimidine with a six-membered ring | Diels-Alder reaction |

It is important to note that the substitution pattern on the pyrimidine ring and the nature of the protecting groups on the amino and carboxylic acid functionalities of the starting material would significantly influence the course and outcome of these cyclization and annulation reactions.

Stereoselective Transformations and Their Mechanisms

The stereochemistry of this compound and its derivatives is of paramount importance for their potential applications, particularly in medicinal chemistry where biological activity is often highly dependent on the three-dimensional arrangement of atoms. Consequently, the development of stereoselective transformations for the synthesis and modification of these compounds is a key area of research.

One of the primary approaches to establishing the stereocenter at the C3 position is through the asymmetric conjugate addition of a pyrimidine nucleophile to a chiral α,β-unsaturated carbonyl compound. For example, a pyrimidin-4-ylcuprate reagent could be added to a Michael acceptor derived from a chiral auxiliary. The stereochemical outcome of this reaction would be directed by the chiral auxiliary, which would shield one face of the enoate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched β-amino acid derivative. The mechanism of this transformation relies on the formation of a transient chiral enolate intermediate, with the stereoselectivity being determined by the steric and electronic interactions between the incoming nucleophile, the Michael acceptor, and the chiral auxiliary.

Alternatively, the stereocenter can be introduced via the stereoselective reduction of a prochiral β-keto-β-(pyrimidin-4-yl)butanoic acid derivative. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts), or through biocatalytic methods. For instance, the use of baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes can facilitate the highly enantioselective reduction of the ketone to a secondary alcohol. The mechanism of these enzymatic reductions involves the transfer of a hydride from a cofactor (e.g., NADH or NADPH) to one face of the carbonyl group, with the stereoselectivity being dictated by the three-dimensional structure of the enzyme's active site. The resulting β-hydroxy-β-(pyrimidin-4-yl)butanoic acid derivative can then be converted to the corresponding β-amino acid derivative with retention or inversion of configuration, depending on the chosen synthetic route.

The following table outlines some potential stereoselective transformations for the synthesis of chiral derivatives of this compound, along with the underlying mechanistic principles.

| Transformation | Reagents and Conditions | Stereochemical Control | Mechanism |

|---|---|---|---|

| Asymmetric Conjugate Addition | Pyrimidin-4-ylcuprate, Chiral α,β-unsaturated ester | Substrate control (chiral auxiliary) | 1,4-Michael addition to a sterically hindered face of the double bond |

| Diastereoselective Alkylation | Chiral enolate of a β-amino ester derivative, Electrophile | Substrate control (chiral auxiliary) | Alkylation of a pre-formed chiral enolate |

| Stereoselective Reduction | Prochiral β-keto ester, Chiral reducing agent (e.g., CBS catalyst) or Biocatalyst (e.g., S. cerevisiae) | Reagent control (chiral catalyst) | Face-selective hydride transfer to the carbonyl group |

| Enantioselective Strecker Synthesis | Pyrimidin-4-yl ketone, Chiral amine, Cyanide source | Reagent control (chiral amine) | Diastereoselective formation of a chiral α-aminonitrile intermediate |

Further stereoselective transformations could involve the dynamic kinetic resolution of racemic intermediates or the enzymatic resolution of racemic mixtures of the final product or its precursors. The choice of method would depend on the desired stereoisomer and the availability of starting materials and catalysts.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral β-amino acids are valuable precursors in asymmetric synthesis, enabling the construction of complex molecules with defined stereochemistry. The presence of the pyrimidine (B1678525) ring in 3-Amino-3-(pyrimidin-4-yl)butanoic acid offers additional functionalities for molecular recognition and binding, making it an attractive building block for various applications.

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, along with the pyrimidine ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The pyrimidine moiety itself can act as a key pharmacophore or a structural scaffold.

Key Research Findings:

Fused Pyrimidine Systems: The amino and carboxyl groups can participate in cyclization reactions to form fused heterocyclic systems. For instance, condensation reactions with suitable reagents can lead to the formation of pyrimido[1,6-a]pyrimidine or other related bicyclic structures. Such fused systems are of great interest in medicinal chemistry due to their diverse biological activities.

Multicomponent Reactions: β-Amino acids are known to be effective substrates in multicomponent reactions, such as the Biginelli or Ugi reactions. The incorporation of the pyrimidine moiety could lead to the synthesis of novel, highly functionalized heterocyclic libraries with potential applications in drug discovery. For example, a multicomponent reaction involving this compound, an aldehyde, and an isocyanide could yield complex peptidomimetics with a pyrimidine side chain.

Synthesis of Pyrimidine-Substituted Heterocycles: The pyrimidine ring can also serve as a substituent to direct the synthesis of other heterocyclic rings. The electronic nature of the pyrimidine ring can influence the reactivity of the amino acid backbone, enabling regioselective transformations.

Table 1: Potential Heterocyclic Frameworks from this compound

| Starting Material | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| This compound | Intramolecular Cyclization | Dihydropyrimidinone derivatives |

| This compound | Multicomponent Reaction (e.g., Ugi) | Peptidomimetic scaffolds with pyrimidine side chains |

| This compound | Condensation with dicarbonyl compounds | Fused pyrimidine heterocyclic systems |

Non-proteinogenic amino acids, such as this compound, are crucial in the design of peptidomimetics and novel peptide structures with enhanced properties. nih.gov The incorporation of this β-amino acid can induce specific secondary structures and improve the metabolic stability of peptides.

Key Research Findings:

Modulation of Peptide Conformation: The introduction of a β-amino acid into a peptide backbone can induce the formation of stable secondary structures, such as helices and turns. The pyrimidine side chain can further influence the conformation through steric and electronic interactions, as well as potential hydrogen bonding.

Enhanced Proteolytic Stability: Peptides containing β-amino acids are often more resistant to enzymatic degradation by proteases compared to their α-peptide counterparts. This increased stability is a significant advantage for the development of peptide-based therapeutics.

Introduction of Novel Functionalities: The pyrimidine moiety can serve as a recognition element for biological targets, such as enzymes or receptors. Its ability to participate in hydrogen bonding and π-stacking interactions can enhance the binding affinity and specificity of the resulting peptide derivative. researchgate.net

Table 2: Properties of Peptides Incorporating this compound

| Property | Rationale for Improvement | Potential Application |

|---|---|---|

| Secondary Structure Induction | Constrained backbone of β-amino acid | Design of folded peptidomimetics |

| Proteolytic Stability | Non-natural peptide bond | Development of peptide drugs with longer half-lives |

| Target Binding Affinity | H-bonding and π-stacking of pyrimidine ring | Design of specific enzyme inhibitors or receptor ligands |

Contributions to Advanced Catalyst Design and Development

The chiral nature and the presence of a Lewis basic pyrimidine ring make this compound a promising candidate for the development of novel chiral catalysts and ligands for asymmetric synthesis.

Key Research Findings:

Chiral Ligands for Metal-Catalyzed Reactions: The amino and carboxyl groups can be modified to chelate with various metal centers, while the chiral center in proximity to the pyrimidine nitrogen can create a chiral environment for asymmetric transformations. For instance, derivatives of this amino acid could be used as ligands in asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.

Organocatalysis: The amino group, after appropriate derivatization, could function as a chiral Brønsted base or as part of a chiral hydrogen-bond donor catalyst. The pyrimidine moiety could participate in substrate activation or orientation through non-covalent interactions.

Hybrid Catalysts: The combination of a metal-binding site and an organocatalytic moiety within the same molecule could lead to the development of multifunctional catalysts for cascade reactions.

Enabling Development of Novel Chemical Processes and Methodologies

The unique reactivity of this compound can be harnessed to develop novel synthetic methodologies and chemical processes.

Key Research Findings:

Asymmetric Transformations: The development of efficient methods for the synthesis of enantiomerically pure this compound itself is an important research area. mdpi.com Once available in enantiopure form, it can be used to develop new asymmetric reactions where the pyrimidine group plays a key role in stereocontrol.

Biocatalysis: Enzymes could be evolved or designed to selectively recognize and transform this compound or its derivatives, opening up new avenues for green and efficient chemical synthesis. nih.gov

Flow Chemistry: The synthesis and transformations of this amino acid could be adapted to continuous flow processes, allowing for safer, more efficient, and scalable production of valuable downstream products.

Explorations in Materials Science and Functional Materials Development

The pyrimidine ring system is known for its interesting electronic and photophysical properties, which can be exploited in the design of functional materials.

Key Research Findings:

Fluorescent Materials: Pyrimidine derivatives have been investigated for their fluorescence properties. By incorporating this compound into polymers or larger organic molecules, it may be possible to create novel fluorescent materials for applications in sensing, imaging, and optoelectronics.

Self-Assembling Materials: The ability of the pyrimidine moiety to form hydrogen bonds and engage in π-stacking interactions can be utilized to direct the self-assembly of molecules into well-defined nanostructures, such as gels, fibers, or films.

Functional Polymers: Polymerization of monomers derived from this compound could lead to the creation of functional polymers with unique properties. For example, such polymers could be designed for applications in drug delivery, as selective membranes, or as materials with specific recognition capabilities.

Table 3: Potential Applications in Materials Science

| Material Type | Key Feature | Potential Application |

|---|---|---|

| Fluorescent Polymers | Pyrimidine-based fluorophore | Chemical sensors, organic light-emitting diodes (OLEDs) |

| Supramolecular Gels | Self-assembly via H-bonding and π-stacking | Drug delivery, tissue engineering |

| Chiral Polymers | Incorporation of a chiral monomer | Chiral separation, asymmetric catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.